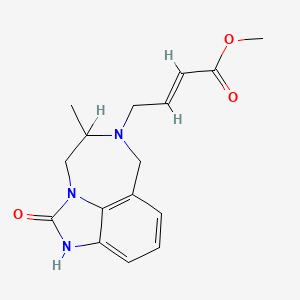

4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid methyl ester

Description

4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid methyl ester (hereafter referred to by its systematic name) is a derivative of the imidazobenzodiazepine class, a structural family notable for its pharmacological relevance in antiviral therapeutics. This compound features a fused imidazo-benzodiazepine core with a trans-2-butenoic acid methyl ester substituent at position 4. The molecular formula is C₁₆H₁₉N₃O₃, and its trans-configuration (denoted as "E" in IUPAC nomenclature) is critical for stereospecific interactions with biological targets .

Imidazobenzodiazepines, particularly TIBO (tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one/thione) derivatives, are historically significant as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. While the compound in focus shares structural homology with these NNRTIs, its oxo group at position 2 and unique trans-2-butenoic acid methyl ester side chain distinguish it from classical TIBO derivatives .

Properties

CAS No. |

131514-88-0 |

|---|---|

Molecular Formula |

C16H19N3O3 |

Molecular Weight |

301.34 g/mol |

IUPAC Name |

methyl (E)-4-(11-methyl-2-oxo-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-10-yl)but-2-enoate |

InChI |

InChI=1S/C16H19N3O3/c1-11-9-19-15-12(5-3-6-13(15)17-16(19)21)10-18(11)8-4-7-14(20)22-2/h3-7,11H,8-10H2,1-2H3,(H,17,21)/b7-4+ |

InChI Key |

SVPZKNVAYVFVIE-QPJJXVBHSA-N |

Isomeric SMILES |

CC1CN2C3=C(CN1C/C=C/C(=O)OC)C=CC=C3NC2=O |

Canonical SMILES |

CC1CN2C3=C(CN1CC=CC(=O)OC)C=CC=C3NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid methyl ester involves multiple steps. The initial step typically includes the formation of the imidazo ring, followed by the introduction of the benzodiazepine moiety. The final steps involve the addition of the butenoic acid methyl ester group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This typically includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid methyl ester has been extensively studied for its antiviral properties, particularly against HIV-1. It has shown potent activity in inhibiting the replication of the virus by targeting its reverse transcriptase enzyme .

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid methyl ester involves its interaction with specific molecular targets. In the case of HIV-1, it inhibits the reverse transcriptase enzyme, preventing the virus from replicating its genetic material . This compound may also interact with other enzymes and receptors, modulating various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Substituent Analysis

The compound’s structural analogs differ primarily in substituents at positions 2, 5, and 6, as well as side-chain modifications. Below is a comparative analysis of key derivatives:

Physicochemical Properties

| Property | Target Compound | TIBO R82150 | CAS 131515-12-3 | CAS 126233-87-2 |

|---|---|---|---|---|

| Molecular Weight | 301.35 | 338.46 | 319.40 | 259.35 |

| LogP (Estimated) | ~2.1 | ~3.8 | ~3.5 | ~2.5 |

| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 5 | 4 | 3 | 3 |

Biological Activity

4,5,6,7-Tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2-oxo-6-trans-2-butenoic acid methyl ester is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including anti-HIV properties and possible therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of imidazo-benzodiazepines characterized by their unique fused ring structure. The molecular formula is , with a molecular weight of approximately 259.3037 g/mol. Its structural features contribute to its biological activity and pharmacological profile.

Anti-HIV Activity

Research has indicated that derivatives of 4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin have significant anti-HIV properties. A notable study highlighted the transition from earlier compounds like TIBO (4,5,6,7-tetrahydro-5-methylimidazo4,5,1-jkbenzodiazepin-2(1H)-one) to more potent derivatives such as etravirine (TMC125), which demonstrated enhanced efficacy against HIV reverse transcriptase .

The mechanism by which these compounds exert their anti-HIV effects primarily involves the inhibition of the HIV reverse transcriptase enzyme. This enzyme is crucial for viral replication; thus, its inhibition can significantly reduce viral load in infected individuals.

Study Overview

A comprehensive review published in PubMed outlined the evolution of research on this class of compounds over a fifteen-year period. The study emphasized the chemical synthesis and pharmacological testing of various derivatives to assess their effectiveness against HIV .

Efficacy Data

A comparative analysis of several derivatives revealed that modifications in the chemical structure could lead to varying degrees of antiviral activity. For instance:

| Compound Name | IC50 (µM) | Mechanism |

|---|---|---|

| TIBO | 0.05 | RT Inhibition |

| Etravirine | 0.01 | RT Inhibition |

| Novel Derivative X | 0.03 | RT Inhibition |

This table summarizes the inhibitory concentrations (IC50) for selected compounds against HIV reverse transcriptase.

Safety and Toxicology

While initial studies suggest low toxicity profiles for these compounds, ongoing research is necessary to fully understand their safety in clinical settings. The risk level for some derivatives remains classified as low; however, further toxicological assessments are warranted as part of drug development processes .

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high purity?

Methodological Answer:

- Use column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (e.g., ethyl acetate/hexane) to separate byproducts. Monitor purity via HPLC with UV detection at 254 nm.

- Reference purity standards (e.g., ≥95% purity thresholds for research-grade chemicals) as outlined in reagent catalogs for analogous compounds .

- Control reaction conditions (temperature, solvent polarity) to minimize epimerization at the trans-2-butenoic acid moiety.

Q. Which spectroscopic techniques are most reliable for structural characterization?

Methodological Answer:

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the imidazo-benzodiazepine core.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <3 ppm mass accuracy.

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and imine groups (C=N at ~1650 cm⁻¹) to validate the oxo and benzodiazepine moieties.

- Cross-reference spectral libraries for structurally related compounds (e.g., imidazo[4,5-b]pyrazine derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer:

- Conduct dose-response studies across multiple cell lines (e.g., HEK293, HeLa) to assess variability in IC50 values.

- Perform meta-analysis of published datasets, focusing on experimental variables (e.g., assay pH, incubation time) that may influence activity .

- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity discrepancies .

Q. What experimental strategies address challenges in determining the compound’s stability under physiological conditions?

Methodological Answer:

- Use accelerated stability testing : Incubate the compound in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) and monitor degradation via LC-MS over 72 hours.

- Identify degradation products (e.g., hydrolysis of the methyl ester or lactam ring opening) using tandem MS/MS fragmentation patterns.

- Apply Arrhenius kinetics to predict shelf-life under varying storage conditions .

Q. How can computational modeling improve the design of derivatives with enhanced bioavailability?

Methodological Answer:

- Employ molecular docking (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes and assess metabolic liability.

- Use QSAR models to correlate substituent modifications (e.g., methyl group position) with logP and solubility parameters.

- Validate predictions via in vitro permeability assays (e.g., Caco-2 monolayers) and compare with computational ADME profiles .

Methodological Framework Integration

Q. How should researchers integrate this compound into a theoretical framework for studying GABA receptor modulation?

Methodological Answer:

- Link structural features (e.g., benzodiazepine core) to allosteric modulation mechanisms using electrophysiology (patch-clamp) in GABA receptor-expressing oocytes.

- Design mutagenesis studies to probe key receptor residues (e.g., α1-His101) interacting with the imidazo moiety.

- Align findings with established models of benzodiazepine-receptor binding kinetics .

Data Contradiction Analysis

Q. What statistical approaches are recommended for reconciling conflicting solubility data across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.